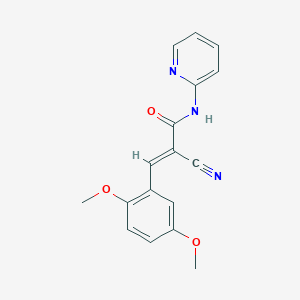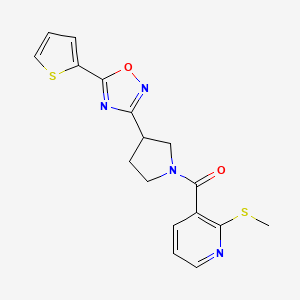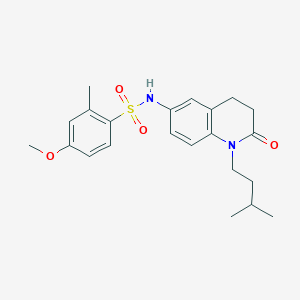
N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide, also known as U-47700, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and overdose. Despite its dangerous properties, U-47700 has also been the subject of scientific research, particularly in the areas of synthesis, mechanism of action, and physiological effects.
Applications De Recherche Scientifique
Antioxidant Activity
Amid the growing interest in natural antioxidants, this compound has been investigated for its potential to scavenge free radicals and protect against oxidative stress. Researchers have assessed its in vitro antioxidant activity using methods such as total antioxidant capacity, free radical scavenging, and metal chelating assays . Further studies could explore its effectiveness in preventing cellular damage and its potential applications in food preservation or health supplements.
Antibacterial Properties
The antibacterial activity of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has been evaluated against both gram-positive and gram-negative bacteria. In vitro tests revealed its inhibitory effects on bacterial growth, making it a candidate for novel antimicrobial agents. Investigating its mechanism of action and potential synergy with existing antibiotics could be valuable for combating bacterial infections .
Drug Discovery
Amide compounds, including this pyrrolidine derivative, play a crucial role in drug discovery. Researchers explore their pharmacological properties, aiming to develop new therapeutic agents. This compound’s structural features make it an interesting scaffold for designing novel drugs targeting various diseases, such as cancer, inflammation, or metabolic disorders .
Pain Management
Studies have shown that related chalcones (such as 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one) possess antinociceptive effects. While not directly studied for pain management, investigating the analgesic potential of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide could provide insights into its role in modulating pain pathways .
Industrial Applications
Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide compounds. Understanding the chemical properties of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide could lead to innovations in materials science and industrial processes .
Natural Product Synthesis
Amides are prevalent in natural products and synthetic intermediates. Researchers may explore the synthesis of related compounds for potential use in the production of bioactive molecules or as building blocks for more complex structures .
Propriétés
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-10-6-9-16(18(17)24-2)20-19(22)21-12-11-15(13-21)14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQFKOJIOTZUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2444815.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide](/img/structure/B2444816.png)
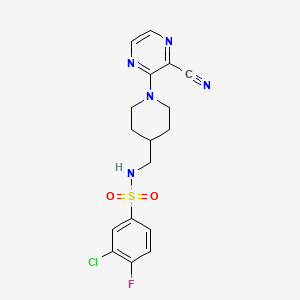
![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2444820.png)
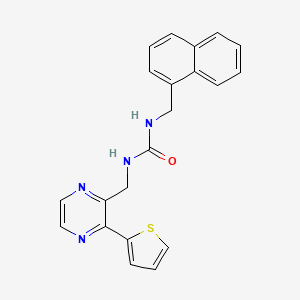
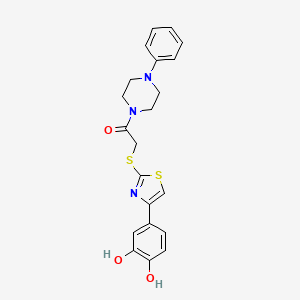
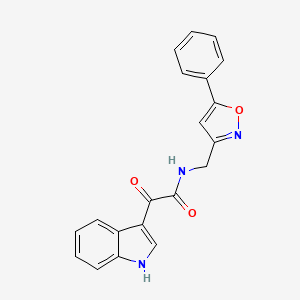
![[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate](/img/structure/B2444825.png)
![2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid](/img/structure/B2444829.png)

![2-[(2-Fluorophenyl)methoxy]pyrazine](/img/structure/B2444833.png)
